molecular formula C11H11N3O2 B14840893 6-Cyano-3-cyclopropoxy-N-methylpicolinamide

6-Cyano-3-cyclopropoxy-N-methylpicolinamide

Cat. No.: B14840893
M. Wt: 217.22 g/mol
InChI Key: GGBQFTGTEWIWRQ-UHFFFAOYSA-N
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Description

6-Cyano-3-cyclopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . This compound is known for its unique structure, which includes a cyano group, a cyclopropoxy group, and a picolinamide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-3-cyclopropoxy-N-methylpicolinamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using large-scale reactors and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-3-cyclopropoxy-N-methylpicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include malonic acid half thioesters for decarboxylative Mannich-type reactions . The reactions are typically carried out under controlled temperatures and with specific catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions include chiral cyanamide derivatives, which have significant enantioselectivity and potential biological activities .

Scientific Research Applications

6-Cyano-3-cyclopropoxy-N-methylpicolinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Cyano-3-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The cyano group acts as an activating group, facilitating various chemical reactions. The compound’s structure allows it to interact with enzymes and receptors, potentially leading to biological effects such as inhibition of specific kinases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyano-3-cyclopropoxy-N-methylpicolinamide is unique due to its combination of a cyano group, a cyclopropoxy group, and a picolinamide moiety. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

6-cyano-3-cyclopropyloxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C11H11N3O2/c1-13-11(15)10-9(16-8-3-4-8)5-2-7(6-12)14-10/h2,5,8H,3-4H2,1H3,(H,13,15)

InChI Key

GGBQFTGTEWIWRQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=N1)C#N)OC2CC2

Origin of Product

United States

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